D-Fructose-4,5,6-13C3 chemical structure and properties
D-Fructose-4,5,6-13C3 chemical structure and properties
Chemical Structure, Spectroscopic Properties, and Metabolic Flux Applications
Executive Summary
D-Fructose-4,5,6-13C3 is a stable isotope-labeled monosaccharide where the carbon atoms at positions 4, 5, and 6 are replaced by Carbon-13 (
This guide provides a comprehensive technical profile of D-Fructose-4,5,6-13C3, detailing its physicochemical properties, NMR/MS spectral signatures, and experimental protocols for metabolic tracing.
Part 1: Chemical Identity & Structural Analysis
Structural Configuration
D-Fructose exists in solution as an equilibrium of tautomers, predominantly
Isotopic Formula:
Physicochemical Properties Table[1]
| Property | Specification | Notes |
| CAS Number | 1246816-09-8 (Generic labeled) | Often custom synthesized; verify batch cert. |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated. |
| Solubility | Water: >500 mg/mL | Highly soluble; forms viscous syrup at high conc. |
| Melting Point | 103–105 °C (dec) | Decomposes if overheated; avoid thermal stress. |
| Isotopic Purity | Typically | Critical for quantitative MFA modeling. |
| Chemical Purity | Impurities often include glucose or solvent residues. |
Part 2: Spectroscopic Characterization
The identification of D-Fructose-4,5,6-13C3 relies on detecting the specific mass shift (+3 Da) and the spin-spin coupling between the adjacent
Nuclear Magnetic Resonance ( -NMR)
In the
Characteristic Shifts (
| Carbon Position | Chemical Shift ( | Multiplicity (Labeled) | Diagnostic Note |
| C-1 | 64.9 | Singlet | Unlabeled (Natural Abundance) |
| C-2 (Anomeric) | 98.9 | Singlet | Unlabeled (Quaternary/Ketone) |
| C-3 | 68.6 | Singlet | Unlabeled |
| C-4 | 70.7 | Doublet | Coupled to C-5 |
| C-5 | 70.2 | Doublet of Doublets | Coupled to C-4 and C-6 |
| C-6 | 64.2 | Doublet | Coupled to C-5 |
Note: Shifts may vary slightly (
Mass Spectrometry (LC-MS/MS)
In flux studies, the parent ion and fragments serve as tracers.
-
Parent Ion (
): Observed at m/z 182.16 (Negative mode), shifted +3 units from natural fructose (179.16). -
Fragmentation Pattern:
-
Loss of water (
) and formaldehyde ( ) are common. -
Key Fragment: In MS/MS of glycolytic intermediates, the 3-carbon fragment corresponding to GAP will retain the +3 mass shift (M+3), while the DHAP fragment will initially be M+0.
-
Part 3: Metabolic Applications (The "Why")
The Aldolase Splitting Mechanism
The definitive application of D-Fructose-4,5,6-13C3 is distinguishing the carbon flow through Aldolase A/B .
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Glycolysis Entry: Fructose is phosphorylated to Fructose-1,6-bisphosphate (F1,6BP).
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The Split: Aldolase cleaves F1,6BP (6 carbons) into two 3-carbon isomers:
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Carbons 1-2-3 become Dihydroxyacetone phosphate (DHAP) .[1]
-
Carbons 4-5-6 become Glyceraldehyde-3-phosphate (GAP) .
-
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The Tracer Logic:
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Using [4,5,6-13C3]Fructose , the label is exclusively directed into GAP .
-
DHAP is initially unlabeled.
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Triose Phosphate Isomerase (TPI) equilibrates DHAP and GAP. By measuring the isotopic enrichment of DHAP vs. GAP over time, researchers can calculate the rate of TPI equilibration versus the forward flux into Pyruvate.
-
Pathway Visualization
The following diagram illustrates the specific carbon atom mapping during the aldolase reaction.
Figure 1: Carbon atom mapping of D-Fructose-4,5,6-13C3 through Glycolysis. Red nodes indicate the starting tracer; Green nodes indicate the specific localization of the 13C label post-cleavage.
Part 4: Experimental Protocols
Sample Preparation for LC-MS Flux Analysis
Objective: Extract polar metabolites from cell culture for mass isotopomer distribution analysis.
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Quenching: Rapidly wash cells (e.g., HeLa or HepG2) with ice-cold saline to stop metabolism.
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Extraction: Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.
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Rationale: High organic content precipitates proteins immediately; low temperature prevents ATP hydrolysis.
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-
Lysis: Scrape cells and transfer to a tube. Vortex vigorously for 1 minute.
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Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Drying: Transfer supernatant to a fresh tube and dry under nitrogen gas or vacuum concentrator (SpeedVac) without heat.
-
Reconstitution: Resuspend in LC-MS grade water (e.g., 50
L) prior to injection.
LC-MS/MS Analytical Workflow
Objective: Chromatographic separation of sugar phosphates.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., ZIC-pHILIC.
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Why? Retains highly polar phosphorylated sugars (GAP, DHAP, F1,6BP) that elute in void volume on C18.
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Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).
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Mobile Phase B: 100% Acetonitrile.
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Gradient: 80% B to 20% B over 15 minutes.
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Detection: Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode.
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Target: Monitor transitions for GAP (M+0 and M+3) and Pyruvate (M+0 and M+3).
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Figure 2: Standard workflow for metabolic flux analysis using stable isotope tracers.
Part 5: Handling & Stability
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Storage: Store at -20°C or lower. The compound is stable for years if kept dry.
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Hygroscopicity: Fructose is extremely hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or microbial growth.
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Solution Stability: Aqueous solutions should be prepared fresh or stored at -80°C. Avoid repeated freeze-thaw cycles to prevent degradation of the ring structure.
References
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Pfeffer, P. E., Valentine, K. M., & Parrish, F. W. (1979). Deuterium-induced differential isotope shift 13C NMR. 1. Resonance reassignments of mono- and disaccharides. Journal of the American Chemical Society. Link (Validates Fructose NMR shifts).
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Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. Link (Review of flux analysis methodologies).
- Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics. (Mechanistic grounding for aldolase splitting).
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PubChem. (n.d.). D-Fructose Compound Summary. Link (General physicochemical data).[2]
-
ChemicalBook. (n.d.). Beta-D-Fructopyranose 13C NMR Spectrum. Link (Specific spectral data source).
